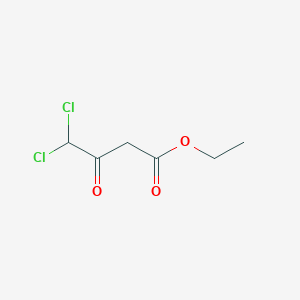
4,4-Dichloro-3-oxobutyric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-3-oxobutyric acid ethyl ester is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dichloro-3-oxobutyric acid ethyl ester can be synthesized through the reaction of ethyl acetoacetate with chlorine in the presence of a suitable catalyst . The reaction typically involves the chlorination of ethyl acetoacetate, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethyl acetoacetate is reacted with chlorine gas under controlled conditions. The reaction is carried out in a reactor, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products include ethyl 4-chloro-3-oxobutyric acid esters.
Reduction: Products include ethyl 4,4-dichloro-3-hydroxybutanoate.
Oxidation: Products include ethyl 4,4-dichloro-3-oxobutanoic acid.
Scientific Research Applications
4,4-Dichloro-3-oxobutyric acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-3-oxobutyric acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atoms and carbonyl group make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dichloroacetoacetate
- Ethyl 4-chloro-3-oxobutyric acid ester
- Ethyl 4,4-dichloro-3-hydroxybutanoate
Uniqueness
4,4-Dichloro-3-oxobutyric acid ethyl ester is unique due to its dual chlorine substitution and the presence of a carbonyl group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H8Cl2O3 |
|---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
ethyl 4,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C6H8Cl2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 |
InChI Key |
SIJOCEACGCHNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)
![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)

![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)


![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)




![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)
